molecular formula C24H25N3O3S2 B2911503 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 686772-56-5

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2911503
CAS RN: 686772-56-5
M. Wt: 467.6
InChI Key: DODFVKRHZGSQBN-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves heating the respective thiophene-2-carboxamides in formic acid . The reaction proceeds in a regioselective manner and leads to the formation of 7,8-disubstituted 3-methyl-3,4,4a,5-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives depends on the location of the nitrogen atom in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidine derivatives are diverse. They can undergo [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can vary. For instance, some derivatives have been reported to crystallize from ethyl acetate–methanol and exhibit characteristic IR and NMR spectra .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound contains a thieno[2,3-d]pyrimidin-4-one moiety , which is a structural feature found in many biologically active compounds. This moiety may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thieno[2,3-d]pyrimidin-4-one derivatives have been found to exhibit various types of pharmacological activity , suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The compound’s degree of lipophilicity, which is influenced by its ethoxyphenyl and phenethyl groups, may allow it to diffuse easily into cells . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural features, it may have potential antimicrobial activity . .

Future Directions

Thieno[3,2-d]pyrimidine derivatives have shown promise in various therapeutic applications, including as potential anti-PI3K agents . Future research may focus on optimizing these compounds and exploring their potential in new therapies .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-2-30-19-10-8-18(9-11-19)27-23(29)22-20(13-15-31-22)26-24(27)32-16-21(28)25-14-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFVKRHZGSQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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